molecular formula C8H8N4O2 B2947956 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid CAS No. 1499626-82-2

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2947956
CAS No.: 1499626-82-2
M. Wt: 192.178
InChI Key: AGHLHVFZFUTGSU-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. This compound is of particular interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclocondensation of appropriate hydrazines with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the imidazole ring. Industrial production methods often employ optimized conditions to ensure high yield and purity, such as the use of specific catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

    Major Products: These reactions typically yield products such as substituted pyrazoles, imidazoles, and various functionalized derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It also interacts with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

Similar Compounds

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-11-3-6(2-10-11)12-4-7(8(13)14)9-5-12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHLHVFZFUTGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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